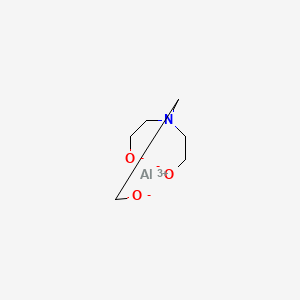

Triethanolamine aluminum

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

21863-06-9 |

|---|---|

Fórmula molecular |

C6H12AlNO3 |

Peso molecular |

173.15 g/mol |

Nombre IUPAC |

2,8,9-trioxa-5-aza-1-aluminabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C6H12NO3.Al/c8-4-1-7(2-5-9)3-6-10;/h1-6H2;/q-3;+3 |

Clave InChI |

IRMOUQGSNFXEJH-UHFFFAOYSA-N |

SMILES |

C(C[O-])N(CC[O-])CC[O-].[Al+3] |

SMILES canónico |

C1CO[Al]2OCCN1CCO2 |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization of Triethanolamine Aluminum Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the bonding framework of triethanolamine aluminum compounds.

FTIR spectroscopy is instrumental in confirming the formation of alumatrane structures and characterizing their key chemical bonds. aip.org The spectra of these compounds are marked by several characteristic absorption bands. A broad peak observed in the 800-500 cm⁻¹ region is typically assigned to the coupled stretching vibrations of the Al-O and Al-N bonds, which form the core of the alumatrane cage. asianpubs.org In films of TEA-alucone, prominent peaks corresponding to C-H, C-N, and Al-O-C bonds confirm the expected molecular structure. aip.org

The triethanolamine ligand itself gives rise to distinct signals. Strong absorption peaks between 1300 cm⁻¹ and 1000 cm⁻¹ are attributed to the C-O stretching vibration. acs.org The C-H bonds of the ethylene bridges typically exhibit wagging vibrations around 1451 cm⁻¹ and stretching or bending modes in the 3000-2750 cm⁻¹ range. asianpubs.orgacs.org Due to the often hygroscopic nature of these compounds, a broad O-H stretching band may appear between 3700 cm⁻¹ and 3300 cm⁻¹, indicating the presence of absorbed water or residual hydroxyl groups. asianpubs.orgacs.org Analysis of these spectral features allows for the characterization of precursors and their transformation into ceramic materials upon pyrolysis. researchgate.net

Raman spectroscopy provides complementary information to FTIR for the structural analysis of alumatranes and related aluminates. conicet.gov.ar Studies on aluminates have identified an intense band near 500 cm⁻¹, which is attributed to the symmetric Al-O stretching mode within octahedral AlO₆ groups. researchgate.net In related systems, a vibrational mode for Al-O-Al has been observed at 392 cm⁻¹. mdpi.com While detailed Raman studies specifically on this compound are less common, the technique is valuable for characterizing the aluminate structures derived from these precursors. conicet.gov.arethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of this compound compounds in solution, providing unambiguous information on the aluminum coordination sphere and the ligand's conformation.

The 27Al nucleus is a sensitive probe of its local environment, with its chemical shift directly correlating to the coordination number of the aluminum atom. mdpi.comnih.gov Hexa-coordinated aluminum (AlO₆) typically resonates in the high-field region of the spectrum (from -30 to 30 ppm), while penta- and tetra-coordinated species appear at lower fields. mdpi.com

In this compound complexes, 27Al NMR spectra reveal the existence of various oligomeric forms in solution. For alumatrane synthesized from aluminum isopropoxide, which exists as a tetramer in solution, two distinct peaks are observed: a sharp peak at 8.5 ppm assigned to a single hexa-coordinated aluminum atom, and a broader signal at 68.9 ppm corresponding to three equivalent penta-coordinated aluminum atoms. asianpubs.org The significant downfield shift for the penta-coordinate sites is attributed to the coordination of nitrogen in place of oxygen. asianpubs.org Other studies on dimeric alumatranes report a signal around 6 ppm, which is characteristic of a pentacoordinate aluminum center in a tricyclic five-membered ring system. rsc.org In contrast, some related trimetallic double alkoxide precursors show a single peak around 62 ppm, indicative of a more symmetrical, tetracoordinate aluminum environment. umich.edu The complexity of the 27Al NMR spectra, often showing multiple, sometimes broad, signals, reflects the dynamic equilibrium between different oligomeric species (dimeric, tetrameric, hexameric, and octameric) in solution. rsc.orgacs.org

1H and 13C NMR spectroscopy provides detailed information about the organic triethanolamine ligand, including its conformation and bonding mode. rsc.org In pure triethanolamine, the 1H NMR spectrum typically shows two triplets corresponding to the methylene protons adjacent to the oxygen (OCH₂) and nitrogen (NCH₂) atoms, respectively. researchgate.net The 13C NMR spectrum similarly displays two distinct signals for these carbon atoms. researchgate.netchemicalbook.comhmdb.ca

Upon complexation with aluminum to form oligomeric structures like dimers, the symmetry of the ligand is reduced. This is clearly observed in the 1H and 13C NMR spectra, which show a separation of signals for the bridging and terminal arms of the triethanolamine ligand. rsc.org For example, 13C NMR studies of alumatrane oligomers in toluene-d₈ revealed multiple distinct signals for both the CH₂O and CH₂N groups, confirming the presence of chemically inequivalent environments consistent with a tetrameric structure. acs.org The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is often necessary for the definitive assignment of these complex spectra. rsc.org

X-ray Diffraction Studies

In several characterized dimeric alumatranes, the structure consists of two alumatrane units linked by two bridging Al-O bonds, forming a central, four-membered Al₂O₂ ring. rsc.org The aluminum atom in these dimers typically adopts a slightly distorted trigonal bipyramidal geometry. rsc.org A key feature of the alumatrane structure is the transannular dative bond between the bridgehead nitrogen and the aluminum center (N→Al). The length of this Al-N bond is a critical parameter, with reported distances ranging from 2.074(3) Å to 2.1158(14) Å in certain dimeric structures. rsc.org These distances are slightly longer than the sum of the covalent radii of Al and N (2.05 Å), but indicate a significant bonding interaction. rsc.org The axial O-Al-N bond angle in these trigonal bipyramidal structures deviates from the ideal 180°, with observed values around 161°. rsc.org X-ray crystallography has also been crucial in establishing the tetrameric nature of solid Al(OCH₂CH₂)₃N. acs.org

Thermal Analysis

Thermogravimetric Analysis (TGA) of Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals a multi-stage decomposition process, ultimately leading to the formation of aluminum oxide (alumina). The analysis helps in identifying the temperature ranges for the removal of water, decomposition of the organic ligand, and the final ceramic phase formation.

The decomposition of this compound complexes typically begins around 100°C and can proceed up to 1000°C. scielo.org.mxumich.edu The process involves the initial loss of adsorbed or coordinated water molecules, followed by the breakdown of the triethanolamine ligand itself, and finally the conversion to the stable metal oxide.

A typical TGA analysis of an aluminum-triethanolamine precursor complex, synthesized for the production of alumina, would exhibit several distinct weight loss stages. While specific percentages can vary based on the exact stoichiometry and synthesis method of the complex, a general pathway can be outlined. For instance, studies on related metal-triethanolamine complexes, such as a Cobalt-Aluminum-TEA complex, show a final mass loss of approximately 21% when heated to 1000°C, with no further mass loss observed above 800°C. researchgate.net The thermal decomposition of related aluminum-containing precursors also shows significant weight loss events concluding around 500°C, corresponding to the formation of γ-Al₂O₃. redalyc.org

Table 1: Representative TGA Decomposition Stages for a this compound Precursor

| Temperature Range (°C) | Weight Loss (%) | Description of Decomposition Event |

| 30 - 200 | ~ 5 - 15% | Loss of physically adsorbed water and residual solvent. |

| 200 - 500 | ~ 40 - 60% | Major weight loss corresponding to the decomposition and combustion of the triethanolamine (TEA) ligand. |

| 500 - 800 | ~ 5 - 10% | Burning of residual carbonaceous matter from the organic ligand. |

| > 800 | Stable | Formation of the final stable aluminum oxide (Al₂O₃) phase. No significant weight loss observed. researchgate.net |

This detailed analysis of the decomposition pathway is crucial for materials science applications, as it allows for the precise control of calcination temperatures to obtain alumina powders with desired characteristics, such as phase purity and particle size. researchgate.net

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Stability

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. hitachi-hightech.com This technique is highly sensitive to thermal events such as phase transitions, melting, crystallization, and decomposition reactions, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. ethernet.edu.et

When analyzing a this compound complex, the DTA curve provides complementary information to the TGA data, pinpointing the temperatures at which specific transformations occur.

The thermal evolution of precursors for aluminas typically shows endothermic events at lower temperatures related to dehydration. redalyc.org For a this compound complex, an initial endothermic peak is expected, corresponding to the removal of adsorbed water, aligning with the first weight loss stage in TGA. redalyc.org This is followed by a series of strong exothermic peaks in the 200-500°C range. These exotherms are attributed to the oxidative decomposition and burning of the triethanolamine ligand, a highly energetic process that corresponds to the major weight loss seen in TGA.

At higher temperatures, DTA can reveal phase transformations of the resulting alumina. For example, in the synthesis of Yttrium Aluminum Garnet (YAG) from a precursor containing aluminum nitrate and triethanolamine, a major exothermic peak is observed around 825°C, corresponding to the crystallization of the YAG phase. azom.com For this compound alone, an exothermic event at high temperature (typically >800°C) would indicate the crystallization of amorphous alumina into a more stable crystalline phase, such as α-alumina. researchgate.net However, in some cases, if the transformation is slow or occurs over a wide temperature range, distinct peaks may not be observed. umich.edu

Table 2: Key Thermal Events in DTA of a this compound Precursor

| Temperature Range (°C) | DTA Peak Type | Associated Thermal Event |

| ~ 80 - 150 | Endothermic | Dehydration (loss of water). redalyc.org |

| ~ 200 - 500 | Exothermic | Oxidative decomposition and combustion of the triethanolamine ligand. |

| ~ 800 - 1000 | Exothermic | Crystallization of amorphous alumina into a stable crystalline phase (e.g., γ-Al₂O₃ to α-Al₂O₃). researchgate.netazom.com |

Together, TGA and DTA provide a comprehensive thermal profile of this compound, elucidating its stability and the transformation pathway from an organometallic complex to a ceramic material. This understanding is fundamental for designing and optimizing thermal processing steps in the synthesis of advanced alumina-based materials.

Coordination Chemistry and Ligand Interactions of Triethanolamine with Aluminum

Formation of Coordination Complexes and Chelates

The interaction between triethanolamine and aluminum ions leads to the formation of coordination complexes, where the aluminum ion is centrally located and bonded to the triethanolamine ligand. evitachem.com This process is fundamental to understanding the chemical behavior and applications of triethanolamine aluminum compounds.

Triethanolamine is a classic example of a polyfunctional ligand, meaning it possesses multiple donor atoms that can coordinate to a metal ion. researchgate.netnih.gov The presence of both nitrogen and oxygen atoms allows for a variety of bonding modes, leading to the formation of chelate rings. These rings enhance the stability of the resulting complex, a phenomenon known as the chelate effect. The flexibility of the three ethanol arms of the TEA molecule allows it to adapt to the coordination preferences of the aluminum ion. nih.gov

Both the nitrogen and the oxygen atoms of the hydroxyl groups in triethanolamine can act as electron-pair donors to the aluminum ion. evitachem.comresearchgate.net The tertiary amine provides a nitrogen donor atom, while each of the three hydroxyl groups offers an oxygen donor atom. evitachem.com This tetradentate nature allows triethanolamine to form a highly stable, cage-like structure around the aluminum ion. evitachem.comacs.org The coordination of these donor atoms to the aluminum center is a key feature of the resulting complexes, influencing their geometry and reactivity. evitachem.com

Atrane Chemistry and Alumatrane Structures

Atranes are a class of tricyclic compounds characterized by a transannular bond between a central atom and a nitrogen atom. In the case of aluminum, these are known as alumatranes. acs.orgnih.gov

A defining feature of alumatrane structures is the intramolecular dative bond between the apical nitrogen atom of the triethanolamine ligand and the aluminum center. acs.org This "transannular" interaction across the ring system results in a trigonal bipyramidal geometry around the aluminum atom. The three oxygen atoms from the deprotonated hydroxyl groups of triethanolamine occupy the equatorial positions, while the nitrogen atom and another ligand or a vacant site occupy the axial positions. X-ray diffraction studies have confirmed this geometry in various alumatrane derivatives. acs.orgrsc.orgrsc.org

Polymeric and Oligomeric Aluminum-Triethanolamine Complexes

While monomeric alumatranes are well-characterized, aluminum-triethanolamine complexes can also exist as oligomers or polymers. acs.orgwikipedia.org This aggregation is often driven by the coordination of an oxygen atom from one alumatrane unit to the aluminum center of a neighboring unit. acs.org

Complexation Mechanisms with Aluminum Species in Solution

Triethanolamine (TEA) is recognized for its capacity to form stable complexes with aluminum ions in aqueous solutions. evitachem.comwikipedia.orgatamanchemicals.com This complexation is a pivotal aspect of its coordination chemistry, influencing the behavior and reactivity of aluminum in various applications. The interaction involves the nitrogen atom and the hydroxyl groups of the TEA molecule acting as ligands, coordinating with the aluminum ion. evitachem.com The resulting complex can exhibit different coordination geometries, such as tetrahedral or octahedral, depending on the specific ligands involved. evitachem.com

pH-Dependent Complexation Behavior

The complexation of triethanolamine with aluminum ions is significantly influenced by the pH of the solution. In aqueous environments, aluminum ions (Al³⁺) exist as the hexaaqua cation, [Al(H₂O)₆]³⁺, which is acidic and prone to hydrolysis. wikipedia.org As the pH increases, this cation undergoes progressive hydrolysis, forming various mononuclear species like [Al(H₂O)₅(OH)]²⁺ and [Al(H₂O)₄(OH)₂]⁺. wikipedia.org These species can further aggregate to form polynuclear entities. wikipedia.orgmdpi.com

Triethanolamine, being a weak base with a pKa of approximately 7.7, exists in both protonated and unprotonated forms depending on the pH. The formation of the aluminum-triethanolamine complex is favored in conditions where the unprotonated form of TEA is available to act as a ligand.

At acidic pH values, the nitrogen atom of TEA is protonated, which can hinder its ability to coordinate with the aluminum ion. However, as the pH increases, deprotonation occurs, making the nitrogen lone pair available for coordination. The hydroxyl groups of TEA can also deprotonate at higher pH, further enhancing the chelation effect.

The stability of the aluminum-TEA complex is therefore pH-dependent. In acidic solutions, the hydrolysis of Al³⁺ and the protonation of TEA compete with the complexation reaction. As the pH becomes more alkaline, the formation of the TEA-Al complex becomes more favorable. For instance, in certain applications, a triethanolamine buffer solution with a pH of 7.6 is utilized for the determination of ionic aluminum concentrations, highlighting the stability of the complex in this pH range. sciengine.com The complexation behavior is a delicate balance between the hydrolysis of the aluminum ion and the protonation state of the triethanolamine ligand, both of which are governed by the solution's pH.

Competitive Ligand Effects

The formation of the triethanolamine-aluminum complex can be influenced by the presence of other coordinating species, or competitive ligands, in the solution. These ligands can compete with triethanolamine for coordination sites on the aluminum ion, thereby affecting the stability and concentration of the Al-TEA complex.

A notable example of this competitive interaction is observed in complexometric titrations. Triethanolamine is often used to mask aluminum ions before titrating other metal ions with a strong chelating agent like EDTA. wikipedia.org In this scenario, TEA forms a sufficiently stable complex with aluminum to prevent it from reacting with EDTA, while other metal ions are free to be titrated. This demonstrates that while the Al-TEA complex is stable, it can be influenced by the presence of a stronger chelating agent under specific conditions.

Reaction Mechanisms and Chemical Reactivity of Triethanolamine Aluminum

Fundamental Reaction Pathways

The reactivity of triethanolamine aluminum is governed by the interplay of the coordinated aluminum center, the nitrogen atom, and the peripheral hydroxyl groups of the triethanolamine ligand.

The formation of this compound is itself a prime example of a complexation reaction. Triethanolamine acts as a tetradentate ligand, using its three hydroxyl groups and one tertiary amine nitrogen atom to form a stable complex with an aluminum ion. evitachem.comcambridge.org This coordination results in a robust, tricyclic structure often referred to as an "alumatrane". nrct.go.th

The central aluminum atom is typically coordinated to the nitrogen atom via a dative (transannular) bond and to the three oxygen atoms of the deprotonated hydroxyl groups. evitachem.comnrct.go.th This arrangement creates a cage-like molecular geometry that enhances the compound's stability. nrct.go.th The coordination number and geometry around the aluminum center can vary, but it often exhibits a tetrahedral or distorted trigonal bipyramidal environment. evitachem.comacs.org The formation of this complex is a key feature, enhancing the stability and modifying the reactivity of both the aluminum center and the triethanolamine ligand compared to their free states. evitachem.com

| Feature | Description | Reference |

|---|---|---|

| Ligand | Triethanolamine [N(CH₂CH₂OH)₃] | evitachem.com |

| Metal Center | Aluminum (Al³⁺) | evitachem.com |

| Coordination | The nitrogen atom and three hydroxyl oxygen atoms of triethanolamine coordinate to the central aluminum ion. | evitachem.com |

| Structure Name | Alumatrane | nrct.go.thnih.gov |

| Key Bond | Transannular Al←N dative bond within a cage structure. | nrct.go.th |

| Resulting Stability | The chelation effect of the tetradentate ligand results in a highly stable complex. | evitachem.com |

The nitrogen atom in triethanolamine is a tertiary amine. In its free form, it possesses a lone pair of electrons, making it nucleophilic and capable of participating in substitution reactions with electrophiles like alkyl halides. evitachem.com However, upon forming the this compound complex, this lone pair becomes engaged in the coordinate bond with the Lewis acidic aluminum center. evitachem.comnrct.go.th This dative bonding significantly reduces the nucleophilicity of the nitrogen atom, making it far less susceptible to attack by external electrophiles. Consequently, substitution reactions directly at the nitrogen center of the intact alumatrane complex are generally not a favored reaction pathway.

Mechanisms in Catalytic Processes

The unique electronic and structural properties of this compound enable its participation in various catalytic processes. The Lewis acidic aluminum center and the basic/nucleophilic sites on the ligand can act in concert to activate substrates.

Triethanolamine and aluminum compounds are known to be active in esterification and transesterification reactions. scielo.brgoogle.com While detailed mechanistic studies specifically on this compound as the primary catalyst are limited, a plausible mechanism can be inferred from the known reactivity of related aluminum alkoxides. scielo.brcdnsciencepub.com

The catalytic cycle likely involves the following steps:

Activation of the Carbonyl Group: The Lewis acidic aluminum center of the alumatrane complex coordinates to the carbonyl oxygen of an ester or carboxylic acid. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule, which may also be coordinated to the aluminum center, then performs a nucleophilic attack on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the attacking alcohol to the leaving group (e.g., an alkoxy group in transesterification or a hydroxyl group in esterification).

Product Release: The tetrahedral intermediate collapses, eliminating the leaving group and forming the new ester product. The catalyst is regenerated, ready to begin another cycle.

The chelation of a metal catalyst by triethanolamine has been shown to facilitate and accelerate transesterification reactions, suggesting the ligand plays a crucial role in stabilizing the active catalytic species. google.com

| Catalyst/System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Metal Alkoxides (general) | Transesterification | Metal alkoxides are effective catalysts for the alcoholysis of esters. | scielo.br |

| Aluminum Isopropoxide | Transesterification | Used as a catalyst in the transesterification of vegetable oils. | scielo.br |

| Divalent Zinc with Triethanolamine | Esterification / Transesterification | The chelation of the zinc catalyst by triethanolamine accelerates the reaction between an alkanolamine and a fatty acid alkyl ester. | google.com |

| γ-Al₂O₃ | Esterification | Demonstrates exceptional catalytic performance for achieving maximum biodiesel yield under supercritical conditions. | mdpi.com |

Triethanolamine and its complexes are effective in the activation and chemical fixation of carbon dioxide (CO₂). researchgate.net The mechanism involves the tertiary amine functionality of the triethanolamine ligand, which acts as a Lewis base. aaqr.org

In processes such as the reaction of CO₂ with epoxides to form cyclic carbonates, the triethanolamine component can activate both reactants. researchgate.net The nitrogen atom interacts with the electrophilic carbon of CO₂, activating it for nucleophilic attack. Simultaneously, the aluminum center can act as a Lewis acid to coordinate with and activate the epoxide, making it more susceptible to ring-opening.

In aqueous or protic media, tertiary amines like triethanolamine react with CO₂ to form bicarbonate species. aaqr.orgresearchgate.net Furthermore, in certain photocatalytic systems for CO₂ reduction, triethanolamine can act as a sacrificial electron donor (SED). chemrxiv.org Studies have shown that triethanolamine-radicals can be formed, which are crucial intermediates that act as electron relays for the efficient two-electron activation of the primary catalyst, leading to the reduction of CO₂ to products like formic acid. chemrxiv.org

| System | Process | Proposed Mechanism | Reference |

|---|---|---|---|

| Triethanolamine / KI | CO₂ fixation with epoxides | Triethanolamine activates both CO₂ (via Lewis base interaction) and the epoxide. | researchgate.net |

| Triethanolamine in non-aqueous solvents | CO₂ absorption | Reaction between CO₂ and TEA is pseudo-first-order; rate constants depend on the solvent. | researchgate.net |

| Aqueous Triethanolamine | CO₂ absorption | Reaction with CO₂ leads to the formation of bicarbonate. | aaqr.org |

| Rh-based catalyst with Triethanolamine | Photoreduction of CO₂ | Triethanolamine acts as a sacrificial electron donor, forming radicals that serve as electron relays to activate the catalyst. | chemrxiv.org |

Mechanisms in Materials Formation

The formation of advanced materials utilizing this compound complexes involves intricate reaction mechanisms, primarily centered on controlled chemical transformations like hydrolysis, condensation, and pyrolysis. These processes leverage the unique structure of the aluminum-triethanolamine complex to direct the formation of specific material phases and morphologies.

Hydrolytic and Condensation Mechanisms in Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. taylorandfrancis.com It involves the conversion of a colloidal solution (sol) into a gel phase, which is then typically dried and calcined. taylorandfrancis.com The process generally consists of four main stages: hydrolysis, condensation, particle growth, and agglomeration. taylorandfrancis.com

In the context of producing alumina-based materials, triethanolamine (TEA) plays a crucial role as a chelating or complexing agent. When aluminum precursors, such as aluminum nitrate or aluminum alkoxides, are used, their reaction with water (hydrolysis) and subsequent linking (condensation) can be rapid and difficult to control, often leading to non-uniform precipitation. researchgate.net

Triethanolamine mitigates this by forming a stable complex with the aluminum ions. evitachem.com The nitrogen and three hydroxyl groups of the TEA molecule coordinate with the aluminum ion, forming a stable structure known as alumatrane. evitachem.comamericanelements.com This complexation effectively reduces the reactivity of the aluminum precursor. The hydrolytic and condensation reactions are thereby moderated, proceeding at a more controlled rate. This controlled reaction pathway is essential for the formation of a homogeneous sol and the subsequent development of a uniform, interconnected three-dimensional gel network (Al-O-Al linkages). researchgate.net For example, in the synthesis of γ-Al2O3 nanoparticles, TEA is added to a solution of aluminum nitrate nonahydrate and citric acid to form a viscous gel, which is then calcined to produce the final nanoparticles. taylorandfrancis.com

Complexation: Aluminum ions (Al³⁺) from a precursor salt react with triethanolamine to form a stable Al-TEA complex.

Hydrolysis: The Al-TEA complex undergoes slow hydrolysis, where water molecules react with the aluminum center.

Condensation: The hydrolyzed species then undergo polycondensation reactions, forming Al-O-Al bridges and releasing water or alcohol, which gradually builds the inorganic network of the gel. muni.czmdpi.com

Pyrolytic Transformation Pathways to Alumina and Spinels

Pyrolysis is a thermal decomposition process conducted at elevated temperatures in an inert atmosphere or air. For aluminum-triethanolamine complexes, pyrolysis is a key method to transform molecular precursors into well-defined crystalline ceramic materials like high-purity alumina (Al₂O₃) and spinels (MAl₂O₄).

Pathway to Alumina: The pyrolytic transformation of an aluminum-triethanolamine complex into alumina involves the decomposition of the organic ligand and the structural rearrangement of the aluminum and oxygen atoms. researchgate.net The process typically begins with the dehydration and decomposition of the precursor at lower temperatures. As the temperature increases, the organic triethanolamine component is combusted or volatilized, leaving behind an amorphous or poorly crystalline alumina residue. Further heating to higher temperatures provides the energy needed for crystallization. Often, a sequence of transitional alumina phases (e.g., γ-Al₂O₃) may form before the most thermodynamically stable phase, α-Al₂O₃ (corundum), is achieved at temperatures often exceeding 1000°C. researchgate.netumich.edu Studies have shown that nanocrystalline α-Al₂O₃ powders with average particle sizes of approximately 25 nm can be prepared by the pyrolysis of an aluminum-triethanolamine complex, with single-phase α-Al₂O₃ resulting after heat treatment at 1025°C. researchgate.net

Pathway to Spinels: Spinel synthesis involves the incorporation of a second metal ion (M²⁺, e.g., Mg²⁺, Co²⁺, Ni²⁺) into the structure. This is achieved by first synthesizing a mixed-metal precursor, a double alkoxide where both the divalent metal and aluminum are complexed with triethanolamine. acs.orgthaiscience.info The key advantage of this method is that it achieves atomic-level mixing of the constituent metals in the precursor stage.

During pyrolysis, this homogeneity facilitates the formation of the spinel structure at significantly lower temperatures than traditional solid-state reaction methods. The mechanism involves the counter-diffusion of the M²⁺ and Al³⁺ cations over short distances as the organic matrix decomposes. acs.org This process has a smaller kinetic barrier compared to reactions between separate oxide particles. acs.org For instance, single-phase MgAl₂O₄ spinel can be obtained after pyrolyzing a Mg-Al-TEA precursor at temperatures as low as 700°C, although higher temperatures (~1200°C) are needed for full crystallinity. acs.org Similarly, CoAl₂O₄ and other metal aluminate spinels are synthesized from their respective M-Al-TEA complexes. thaiscience.infoacs.org

| Precursor Complex | Pyrolysis Temperature (°C) | Resulting Material | Reference |

| Aluminum-TEA | 1025 | α-Al₂O₃ | researchgate.net |

| Mg-Al-TEA | 700 - 1200 | MgAl₂O₄ (Spinel) | acs.org |

| Co-Al-TEA | 600 - 1200 | CoAl₂O₄ (Spinel) | thaiscience.info |

| Ni-Al-TEA | 400 - 550 | NiAl₂O₄ (Spinel) | acs.org |

| Cu-Al-TEA | ~600 | CuAl₂O₄ (Spinel) | acs.org |

| Na-Li-Al-TEA | 1200 | β″-Alumina | umich.edu |

Interaction Mechanisms with Substrates

This compound complexes, or the in-situ formation of such complexes, play a significant role in modifying surface chemistry in various industrial applications. The interaction mechanisms are predominantly based on chelation, adsorption, and the regulation of ionic concentrations at interfaces.

Chelating Mechanisms in Chemical Mechanical Polishing (CMP) of Aluminum Alloys

Chemical Mechanical Polishing (CMP) is a critical surface planarization technique used in manufacturing. For soft and reactive metals like aluminum and its alloys, achieving a smooth, damage-free surface requires a delicate balance of chemical and mechanical actions. researchgate.net In near-neutral CMP slurries developed for aluminum alloys, triethanolamine acts as a key chelating agent. researchgate.netresearchgate.net

The mechanism involves a two-step process:

Oxidation: An oxidizing agent in the slurry, such as hydrogen peroxide (H₂O₂), reacts with the aluminum alloy surface. This chemically transforms the metallic aluminum into a soft, passivating layer composed of aluminum oxide (Al₂O₃) and aluminum hydroxide (Al(OH)₃). researchgate.netresearchgate.net

Chelation and Removal: Triethanolamine, present in the slurry, then interacts with this passivated surface. It chelates the aluminum ions (Al³⁺) from the oxide/hydroxide layer, forming a water-soluble triethanolamine-aluminum complex. researchgate.netresearchgate.net This chemical dissolution weakens the surface, allowing the soft, complexed layer to be easily and gently wiped away by the mechanical action of the polishing pad and fine abrasive particles in the slurry.

This chelation-driven removal process is crucial for achieving a high material removal rate while minimizing mechanical defects like scratches and corrosion pits, ultimately producing a surface with extremely low roughness. researchgate.netresearchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Corrosion Inhibition)

Triethanolamine is an effective corrosion inhibitor for aluminum and other metals, particularly in acidic or neutral environments. researchgate.netjbarbiomed.com Its inhibitive action stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. sapub.org

The adsorption mechanism is driven by the chemical structure of the triethanolamine molecule, which contains nitrogen and oxygen atoms with lone pairs of electrons. sapub.orgmdpi.com The process unfolds as follows:

Coordination: The lone-pair electrons on the nitrogen and oxygen atoms of triethanolamine are attracted to the positively charged sites or empty orbitals on the aluminum surface. mdpi.com

Film Formation: This interaction leads to the adsorption of TEA molecules onto the metal. The molecules can form coordinate covalent bonds with the surface aluminum atoms, creating a stable, thin film of a surface-adsorbed triethanolamine-aluminum complex. researchgate.net

Barrier Action: This adsorbed layer acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution and cathodic reactions) would otherwise occur. researchgate.net

The nature of the adsorption can be classified as physisorption (electrostatic attraction) or chemisorption (involving charge sharing or covalent bonding), with the latter often providing more robust protection. jbarbiomed.comsapub.org Studies indicate that the adsorption of ethanolamines on aluminum can follow various isotherms, such as the Freundlich or Langmuir models, depending on the specific conditions. researchgate.netjbarbiomed.com

Regulation Mechanisms in Cement Hydration

Triethanolamine is widely used as a chemical admixture in the cement industry to regulate the setting time and enhance strength development. doi.org Its primary mechanism of action is the chelation of metal ions present in the pore solution of the hydrating cement paste, particularly aluminum (Al³⁺) and iron (Fe³⁺) ions. doi.orglamsresearch.com

The hydration of Portland cement is a complex process involving the dissolution and reaction of several mineral phases, including aluminate phases (tricalcium aluminate, C₃A; tetracalcium aluminoferrite, C₄AF) and silicate phases (tricalcium silicate, C₃S). researchgate.netfau.de Triethanolamine interacts with this system in the following ways:

Chelation of Al³⁺/Fe³⁺: Upon mixing cement with water, TEA in the solution readily complexes with Al³⁺ and Fe³⁺ ions released from the dissolving C₃A and C₄AF phases. lamsresearch.comfau.de

Acceleration of Aluminate Hydration: This chelation process accelerates the dissolution and reaction of the aluminate-containing phases. researchgate.netbohrium.com It facilitates the formation of ettringite (AFt) and its subsequent conversion to monosulfate (AFm) phases. researchgate.net

Retardation of Silicate Hydration: The accelerated aluminate reaction has a significant secondary effect: it can retard the hydration of the main strength-contributing silicate phase, C₃S. researchgate.netfau.de This is often attributed to the rapid consumption of gypsum (a sulfate source) and the high concentration of aluminate complexes in the solution, which can negatively interfere with C₃S dissolution and the precipitation of calcium-silicate-hydrate (C-S-H) gel. fau.debohrium.com

| Cement Phase | Effect of Triethanolamine Interaction | Mechanism | Reference |

| C₃A (Tricalcium Aluminate) | Accelerated dissolution and reaction | Chelation of dissolved Al³⁺ ions | lamsresearch.comresearchgate.netfau.de |

| C₄AF (Tetracalcium Aluminoferrite) | Accelerated dissolution and reaction | Chelation of dissolved Al³⁺ and Fe³⁺ ions | researchgate.netfau.debohrium.com |

| C₃S (Tricalcium Silicate) | Retarded hydration (especially at higher TEA dosages) | Negative interference from accelerated aluminate reaction | researchgate.netfau.de |

| Gypsum (Calcium Sulfate) | Accelerated consumption | Driven by the accelerated formation of ettringite | researchgate.netbohrium.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying triethanolamine aluminum in complex matrices (e.g., alloys or biological specimens)?

- Methodology :

- For aluminum alloys, use the ammonium vanadate spectrophotometric method (HB 20055.4-2011) to isolate and quantify this compound. This involves dissolving the sample in acidic media, complexing interfering ions, and measuring absorbance at 430 nm .

- In biological samples, employ graphite furnace atomic absorption spectroscopy (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS) after microwave-assisted acid digestion. Quality assurance requires certified reference materials and blank controls to avoid contamination .

- Data Note : Spectrophotometric methods typically achieve a detection limit of 0.05–0.1 ppm for triethanolamine in alloys, while ICP-MS offers sub-ppb sensitivity for aluminum in biological matrices.

Q. How can this compound be synthesized in a laboratory setting?

- Methodology :

- Use a surfactant-free sol-gel method with triethanolamine (TEA) as a complexing agent. For example, combine aluminum isopropoxide with TEA in isopropyl alcohol, followed by aging, filtration, and calcination at 500–600°C to form alumina frameworks .

- Monitor pH and temperature during synthesis, as TEA’s chelation efficiency is pH-dependent (optimal range: 8–10) .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s role in material formulations (e.g., accelerators or catalysts)?

- Methodology :

- Apply single-factor analysis to identify key variables (e.g., TEA concentration, pH, curing temperature) affecting properties like setting time in mineral fillers. Follow with orthogonal testing (e.g., L9 orthogonal array) to determine optimal ratios. For instance, this compound in liquid accelerators reduces mold removal time to 2–3 hours by modulating paste fluidity and hydration kinetics .

- Data Contradiction : While TEA enhances setting speed in fillers, excessive amounts (>5 wt%) may weaken mechanical strength due to incomplete crosslinking.

Q. How does this compound interact with γ-alumina surfaces at the molecular level?

- Methodology :

- Use density functional theory (DFT) simulations to model adsorption configurations. Triethanolamine binds to γ-alumina (100) via three hydroxyl groups and the nitrogen atom, with dissociation energies varying by site (AlV_a: −2.1 eV; AlV_b: −1.8 eV). Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms surface coordination .

Q. How do this compound additives influence corrosion inhibition mechanisms in aluminum alloys?

- Methodology :

- Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to assess protective film formation. This compound enhances sealing of anodized layers by forming stable complexes with Al³⁺, reducing porosity by 30–40% compared to untreated samples .

- Contradiction : While TEA improves corrosion resistance, prolonged exposure to humid environments (>60% RH) may degrade the film due to hydrolysis.

Key Research Gaps and Contradictions

- Synthesis Protocols : Conflicting reports exist on calcination temperatures for TEA-derived alumina (500–600°C vs. 700°C in some studies), impacting crystallinity .

- Toxicity Profile : While TEA is widely used, its aluminum complexes lack comprehensive ecotoxicological data, particularly in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.